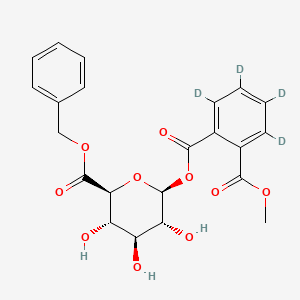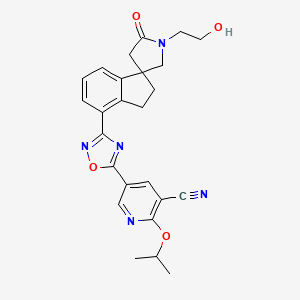
S1PR1 agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingosine-1-phosphate receptor 1 agonist 2 is a compound that targets the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This receptor plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. Sphingosine-1-phosphate receptor 1 agonist 2 is of significant interest due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine-1-phosphate receptor 1 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of sphingosine-1-phosphate receptor 1 agonist 2 requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, using efficient purification techniques, and adhering to stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: Sphingosine-1-phosphate receptor 1 agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving sphingosine-1-phosphate receptor 1 agonist 2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of sphingosine-1-phosphate receptor 1 agonist 2 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate receptor 1 agonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between sphingosine-1-phosphate and its receptor. In biology, it helps elucidate the role of sphingosine-1-phosphate receptor 1 in cellular processes such as immune cell trafficking and vascular development . In medicine, sphingosine-1-phosphate receptor 1 agonist 2 is being investigated for its potential therapeutic applications in autoimmune diseases, cancer, and cardiovascular disorders . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Wirkmechanismus
Sphingosine-1-phosphate receptor 1 agonist 2 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of target cells. This binding activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase/AKT pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and the nuclear factor kappa B pathway . The activation of these pathways results in various cellular responses, such as cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
Sphingosine-1-phosphate receptor 1 agonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for sphingosine-1-phosphate receptor 1. Similar compounds include fingolimod, siponimod, and ozanimod, which also target sphingosine-1-phosphate receptors but may have different selectivity profiles and therapeutic applications . The uniqueness of sphingosine-1-phosphate receptor 1 agonist 2 lies in its ability to modulate specific signaling pathways with minimal off-target effects .
Eigenschaften
Molekularformel |
C25H25N5O4 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3 |
InChI-Schlüssel |
XEVIKQRUGDKBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


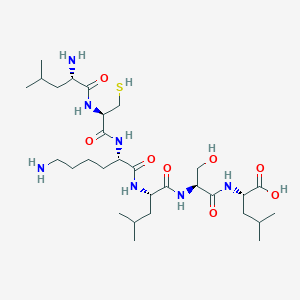
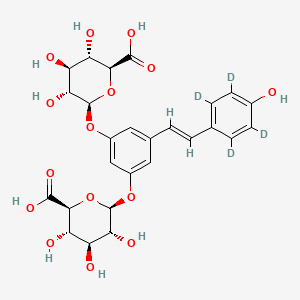

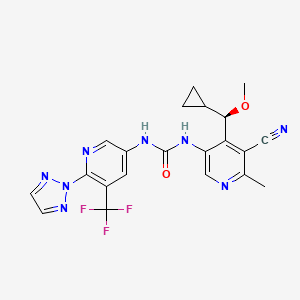
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
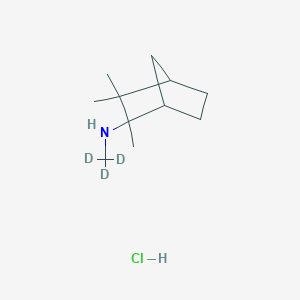
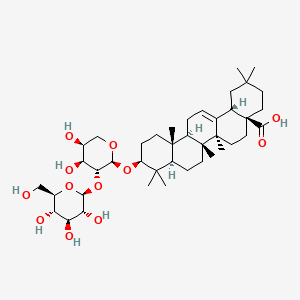
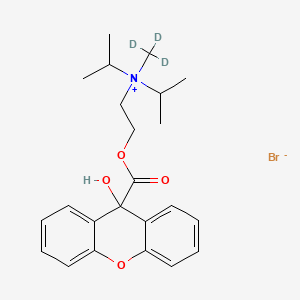
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
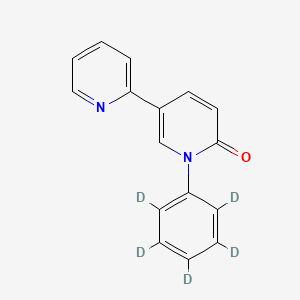
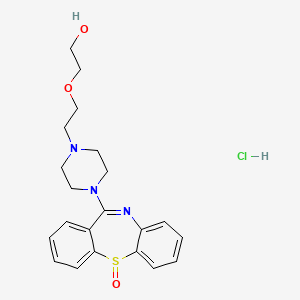
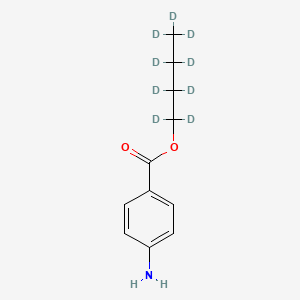
![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
